N2-propylpyridine-2,4-diamine

Description

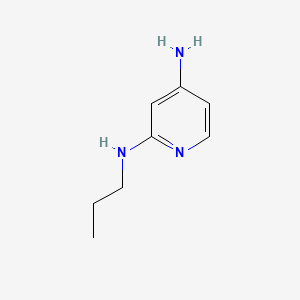

N2-Propylpyridine-2,4-diamine is a bicyclic aromatic compound featuring a pyridine core substituted with a propyl group at the N2 position and amine groups at the 2- and 4-positions.

Properties

IUPAC Name |

2-N-propylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-4-10-8-6-7(9)3-5-11-8/h3,5-6H,2,4H2,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMXOAJBFIAPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-propylpyridine-2,4-diamine typically involves the alkylation of pyridine-2,4-diamine with a propylating agent. One common method is the reaction of pyridine-2,4-diamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N2-propylpyridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N2-propylpyridine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-propylpyridine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural and functional differences between N2-propylpyridine-2,4-diamine and related compounds:

Key Observations:

DNA Intercalation :

- Pyridopyrimidine analogs (e.g., IC5) exhibit stronger DNA intercalation than doxorubicin due to enhanced planarity and heteroatom positioning . This compound’s pyridine core may offer similar planarity, but the bulky propyl group could reduce binding efficiency compared to methyl-substituted analogs like IC2 or IC3.

- Quinazoline derivatives (e.g., IC2) show intermediate intercalation activity, suggesting that core heterocycle geometry (pyridine vs. quinazoline) significantly influences DNA interaction .

Optoelectronic Applications: Triazine-based diamines (e.g., PTZ-TRZ, DPA-TRZ) demonstrate high external quantum efficiency (EQE) in OLEDs due to their thermally activated delayed fluorescence (TADF) properties . The pyridine core of this compound lacks the strong electron-withdrawing triazine moiety, likely limiting its utility in TADF systems unless modified with donor-acceptor pairs.

Biological Activity

N2-Propylpyridine-2,4-diamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a propyl group and two amino groups at the 2 and 4 positions. This specific substitution pattern influences its chemical reactivity and biological activity compared to other similar compounds.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be low, indicating potent antimicrobial effects. For example, the MIC against E. coli was found to be 12.5 µg/mL, which is competitive with established antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activities, affecting downstream signaling cascades that lead to cell death or growth inhibition.

1. Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound compared to traditional antibiotics. The results are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | Antibiotic MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 10 | Methicillin | 1 |

| Escherichia coli | 12.5 | Ciprofloxacin | 0.5 |

| Pseudomonas aeruginosa | 15 | Gentamicin | 4 |

This study concluded that this compound shows promising potential as an alternative antimicrobial agent .

2. Anticancer Activity Assessment

In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| HeLa | 30 | Inhibition of cell cycle progression |

The findings suggest that the compound effectively induces apoptosis in cancer cells through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.